Triethylene glycol diacrylate
CAS No.: 1680-21-3
Cat. No.: VC21204552
Molecular Formula: C12H18O6
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1680-21-3 |
|---|---|
| Molecular Formula | C12H18O6 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | 2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate |
| Standard InChI | InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2 |
| Standard InChI Key | INQDDHNZXOAFFD-UHFFFAOYSA-N |
| SMILES | C=CC(=O)OCCOCCOCCOC(=O)C=C |
| Canonical SMILES | C=CC(=O)OCCOCCOCCOC(=O)C=C |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
Triethylene glycol diacrylate features a molecular structure comprising two acrylate groups (CH2=CHCOO-) connected by a triethylene glycol chain (-(CH2CH2O)3-). This configuration results in a difunctional monomer with high reactivity due to the presence of two carbon-carbon double bonds that readily participate in polymerization reactions. The compound has a molecular weight of 234.26 g/mol , making it suitable for incorporation into various formulations where mobility and compatibility with other components are important.
Physical Properties
Triethylene glycol diacrylate exhibits distinct physical characteristics that contribute to its utility in commercial applications. At standard conditions, it appears as a clear, colorless liquid with a slight acrylic odor . These properties, combined with its functionality, make the compound valuable for numerous industrial uses where appearance and consistency are critical.
Table 1: Key Physical Properties of Triethylene Glycol Diacrylate
| Property | Value |
|---|---|
| Physical State | Liquid |
| Appearance | Clear, colorless liquid |
| Odor | Slight acrylic odor |
| Molecular Weight | 234.26 g/mol |
| Density | 1.1 g/cm³ at 25°C |
| Boiling Point | >300°C |
| Freezing Point | -20°C |
| Flash Point | 120°C |
| Viscosity | 10-25 mPa·s at 25°C |
These physical properties demonstrate why triethylene glycol diacrylate is preferred in applications requiring precise viscosity control, thermal stability, and chemical compatibility .
Chemical Reactivity and Stability
Triethylene glycol diacrylate demonstrates high reactivity, particularly in free radical polymerization systems. The compound's two acrylate groups enable efficient cross-linking reactions, contributing to the formation of durable three-dimensional polymer networks. This difunctionality is a key feature that enhances performance in applications requiring structural integrity and chemical resistance.
The compound also exhibits low volatility, which is advantageous in formulations where minimal component loss during processing is desired . Additionally, triethylene glycol diacrylate shows excellent compatibility with other acrylate monomers and oligomers, allowing for versatile formulation options across different industrial applications .
Quality Specifications and Manufacturing
Standard Quality Parameters
Commercial triethylene glycol diacrylate must meet specific quality parameters to ensure consistent performance in end-use applications. These specifications typically include purity levels, acid content, moisture content, and color measurements.
Table 2: Standard Quality Specifications for Triethylene Glycol Diacrylate
| Parameter | Specification |
|---|---|
| Purity | ≥98% |
| Acid Content | ≤0.02% |
| Moisture Content | ≤0.2% |
| Color (APHA) | ≤30 |
These specifications are critical for ensuring that triethylene glycol diacrylate performs consistently in high-precision applications such as UV-curable coatings and advanced composite materials .
Manufacturing Considerations
While specific manufacturing methods for triethylene glycol diacrylate vary among producers, the synthesis typically involves esterification reactions under controlled conditions. For related compounds like triethylene glycol dimethacrylate, production methods commonly include:
-
Combining the main ingredients (triethylene glycol and acrylic acid) in an esterification reaction container
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Adding appropriate solvents (such as toluene or dimethylbenzene)
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Incorporating catalysts and polymerization inhibitors
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Controlling reaction conditions including temperature, pressure, and mixing parameters
Similar principles likely apply to triethylene glycol diacrylate production, with modifications specific to acrylic acid chemistry instead of methacrylic acid.
Applications and Industrial Uses
UV/EB-Curable Systems
Triethylene glycol diacrylate serves as a key component in ultraviolet and electron beam curable formulations. Its high reactivity enables rapid curing when exposed to radiation sources, making it valuable in applications where fast processing speeds are required . The compound contributes to developing high-performance coatings with excellent physical and chemical resistance properties.
Coatings and Adhesives
In the coatings industry, triethylene glycol diacrylate functions as an important ingredient in formulations requiring enhanced flexibility, adhesion, and chemical resistance . The molecule's difunctional nature contributes to efficient cross-linking, resulting in durable coating films with superior performance characteristics. Similarly, in adhesive formulations, triethylene glycol diacrylate enhances bond strength and durability under challenging conditions.
Printing Applications
The printing industry utilizes triethylene glycol diacrylate in inks and overprint varnishes. The compound's properties contribute to improved print quality, substrate adhesion, and resistance to abrasion and chemicals . UV-curable inks containing triethylene glycol diacrylate offer advantages including rapid curing, reduced energy consumption, and minimal volatile organic compound emissions.
Advanced Materials and Specialty Applications
Triethylene glycol diacrylate plays a significant role in advanced applications such as:
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3D printing resins where photocurable properties enable precise stereolithography
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Composite materials and laminates requiring specific mechanical properties
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Encapsulation resins for electronics components
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Specialty polymers with tailored performance characteristics
Table 3: Major Application Areas for Triethylene Glycol Diacrylate
| Application Sector | Specific Uses |
|---|---|
| UV/EB-Curable Systems | High-performance coatings, fast-curing adhesives |
| Printing Industry | Inks, overprint varnishes, packaging coatings |
| Composite Materials | Matrix components, laminates, reinforced plastics |
| 3D Printing | Photocurable resins, stereolithography materials |
| Electronics | Encapsulation resins, protective coatings |
Market Analysis and Future Trends
Global Market Overview
The global triethylene glycol diacrylate market demonstrates robust growth patterns, driven by increasing demand across diverse industrial sectors. While precise market figures for 2025 aren't explicitly provided in available data, the market typically follows specialty chemicals growth rates of 5-7% CAGR (Compound Annual Growth Rate) . This growth trajectory positions triethylene glycol diacrylate as a significant compound within the specialty chemicals segment.
Market Drivers and Growth Factors
Several factors influence market dynamics for triethylene glycol diacrylate:
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Increasing demand for high-performance coatings in automotive and construction industries
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Growing adoption of UV-curable technologies in printing and packaging
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Expansion of electronics materials applications requiring specialty acrylates
These drivers collectively contribute to market expansion and technological advancement in triethylene glycol diacrylate applications.
Market Segmentation
The triethylene glycol diacrylate market segments along several dimensions:
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By purity level: ≥98% and ≥99% grades serving different application requirements
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By application sector: Coatings, adhesives, inks, electronics, and other specialized uses
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By geographic region: With distinctive growth patterns across Asia Pacific, North America, Europe, and other regions
This segmentation reflects the diverse requirements and applications across industries utilizing triethylene glycol diacrylate.
Regional Growth Patterns
Market analysis reveals promising expansion across key geographic regions, with particularly strong growth projected in Asia Pacific and North America . The Asia Pacific region demonstrates accelerated growth driven by industrial expansion, manufacturing capabilities development, and increasing technological adoption across multiple sectors.
Competitive Landscape
Major players in the triethylene glycol diacrylate market include companies like Miwon Specialty Chemical and Shanghai Hechuang Chemical, who shape the competitive landscape through innovation and strategic market positioning . These organizations focus on product development, quality enhancement, and expanding market presence to strengthen their competitive positions.
Research Findings and Innovations
Performance Enhancement Research
Current research on triethylene glycol diacrylate focuses on enhancing its performance characteristics for specific applications. Investigations aim to optimize properties such as:
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Curing efficiency and speed under various radiation conditions
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Compatibility with new substrate materials and complex formulations
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Environmental performance and sustainability aspects
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Enhanced physical properties of cured materials
These research directions support the compound's expanding applications across diverse industries.
| Research Area | Potential Developments |
|---|---|
| Sustainable Production | Bio-based sourcing, energy-efficient synthesis methods |
| Application Expansion | New substrate compatibility, advanced composite formulations |
| Performance Enhancement | Improved cure rates, enhanced mechanical properties |
| Environmental Impact | Reduced toxicity profiles, improved biodegradability |
| Novel Formulations | Hybrid systems combining multiple cure mechanisms |
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